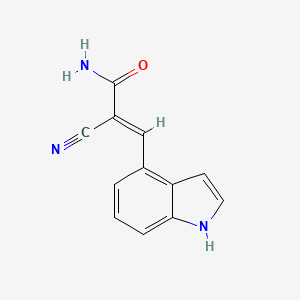
(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and cytotoxic effects, supported by various studies and data.
The compound features an indole moiety, which is known for its wide-ranging bioactivities. The acrylamide functional group in this compound acts as a Michael acceptor, allowing it to interact with biological macromolecules, leading to potential therapeutic effects. Its structure is pivotal in mediating interactions with various enzymes and receptors involved in inflammation and cancer progression.
Anti-inflammatory Activity
Research has indicated that this compound exhibits notable anti-inflammatory properties. In vitro assays conducted on J774 murine macrophage cells demonstrated that the compound does not exhibit cytotoxicity at concentrations up to 100 μM. This concentration was established as the maximum for subsequent tests aimed at measuring its modulatory effects on inflammatory mediators such as nitrites and cytokines (IL-1β and TNFα) .
In Vivo Studies
In vivo studies using Freund’s complete adjuvant (CFA)-induced paw edema models revealed that treatment with the compound significantly reduced paw swelling, indicating its potential as an anti-inflammatory agent. The observed reduction in inflammatory markers suggests that the compound may inhibit key pathways involved in inflammation .
Anticancer Activity
The anticancer potential of this compound has been explored across various cancer cell lines. Studies have shown that it exhibits selective cytotoxicity against several cancer types, including lung adenocarcinoma (A549) and melanoma (A375). The compound's IC50 values indicate effective inhibition of cell proliferation, with values reported below 10 µM for certain cancer cell lines .
The mechanisms underlying the anticancer effects include induction of apoptosis and inhibition of anti-apoptotic proteins. For instance, derivatives of indole compounds have been reported to enhance apoptotic action through various pathways, thus promoting cancer cell death while sparing normal cells .
Cytotoxicity Profile
The cytotoxic profile of this compound has been characterized using different assays. The lethal dose 50 (LD50) values were determined through brine shrimp assays, demonstrating moderate toxicity levels while indicating selective activity against cancerous cells compared to normal cells .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to other related compounds:
| Compound | Activity | IC50 Value | Notes |
|---|---|---|---|
| This compound | Anti-inflammatory | >100 μM | Non-cytotoxic at tested concentrations |
| ICMD-01 (related hybrid compound) | Anti-inflammatory | 25 mg/kg | Significant reduction in paw edema |
| 2-Cyano-N,3-diphenylacrylamide | Anticancer | <10 µM | Selective cytotoxicity against A375 |
| Various indole derivatives | Anticancer | <10 μM | Induction of apoptosis noted |
Propiedades
IUPAC Name |
(E)-2-cyano-3-(1H-indol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-9(12(14)16)6-8-2-1-3-11-10(8)4-5-15-11/h1-6,15H,(H2,14,16)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWINZUSDAFGWNP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














